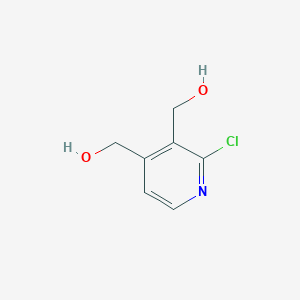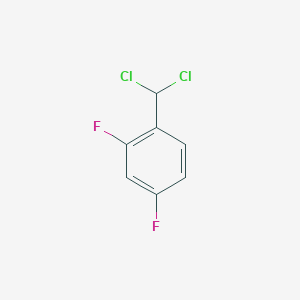
1-(Dichloromethyl)-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-2,4-difluorobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with dichloromethyl and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2,4-difluorobenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-difluorotoluene using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and reaction monitoring systems ensures the efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dichloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidation of the dichloromethyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Dichloromethyl)-2,4-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and materials to enhance their chemical and physical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Environmental Chemistry: Studied for its behavior and transformation in environmental systems.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in alterations in cellular pathways and functions, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simple chlorinated methane derivative with similar chemical properties.
1,2-Dichlorobenzene: A dichlorinated benzene derivative with different substitution patterns.
2,4-Difluorotoluene: A difluorinated toluene derivative without the dichloromethyl group.
Uniqueness
1-(Dichloromethyl)-2,4-difluorobenzene is unique due to the combination of dichloromethyl and difluoromethyl groups on the benzene ring
Propriétés
Formule moléculaire |
C7H4Cl2F2 |
|---|---|
Poids moléculaire |
197.01 g/mol |
Nom IUPAC |
1-(dichloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,7H |
Clé InChI |
NSVYVKZSBHZWNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
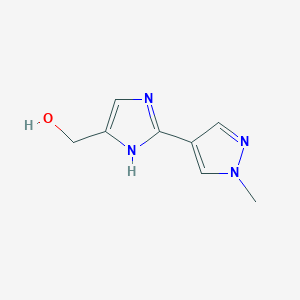
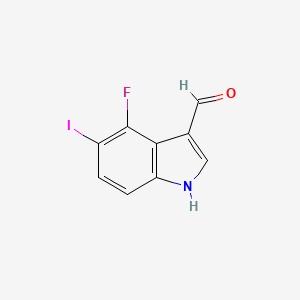
![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
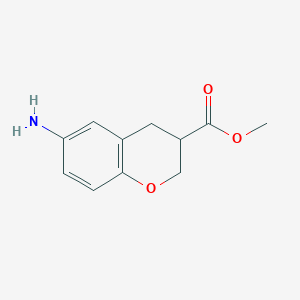
![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
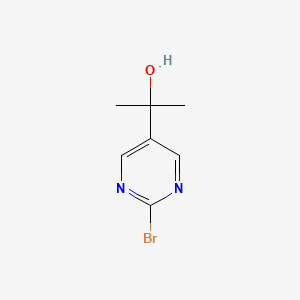
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
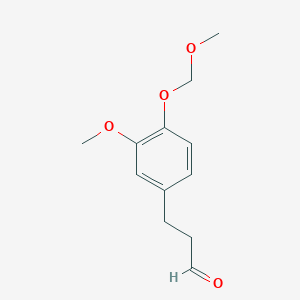
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
